tert-butyl N-(2,3-difluoropyridin-4-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(2,3-difluoropyridin-4-yl)carbamate is a chemical compound with the molecular formula C10H12F2N2O2 and a molecular weight of 230.21 g/mol . This compound is often used as a building block in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
The synthesis of tert-butyl N-(2,3-difluoropyridin-4-yl)carbamate typically involves the reaction of 2,3-difluoropyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
tert-Butyl N-(2,3-difluoropyridin-4-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, and nucleophiles such as amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl N-(2,3-difluoropyridin-4-yl)carbamate is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In the development of bioactive compounds for research purposes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(2,3-difluoropyridin-4-yl)carbamate depends on its specific applicationThe pathways involved would vary based on the biological or chemical context in which the compound is used .
Comparison with Similar Compounds
Similar compounds to tert-butyl N-(2,3-difluoropyridin-4-yl)carbamate include:
tert-Butyl (3,5-difluoropyridin-4-yl)carbamate: Another difluoropyridine derivative with similar applications.
tert-Butyl (2-chloro-3-fluoropyridin-4-yl)carbamate: A related compound with a chloro and fluoro substitution on the pyridine ring.
tert-Butyl (2,3-difluoropyridin-4-yl)carbamate: The same compound with different functional group positioning.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C10H12F2N2O2 |
---|---|
Molecular Weight |
230.21 g/mol |
IUPAC Name |
tert-butyl N-(2,3-difluoropyridin-4-yl)carbamate |
InChI |
InChI=1S/C10H12F2N2O2/c1-10(2,3)16-9(15)14-6-4-5-13-8(12)7(6)11/h4-5H,1-3H3,(H,13,14,15) |
InChI Key |
MLVNYBOICDAPBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=NC=C1)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.